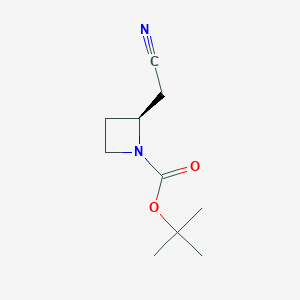
3-(4-Fluoro-2-methylphenyl)-2-methyl-1-propene, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluoro-2-methylphenyl)-2-methyl-1-propene, or 4-F2MMP, is an organic compound with a wide range of scientific applications. It is a colorless liquid with a boiling point of 109˚C and a melting point of -47˚C. 4-F2MMP has been used in a variety of scientific experiments and research projects, due to its relatively low toxicity and high reactivity.
Scientific Research Applications
4-F2MMP has been used in a variety of scientific experiments and research projects. It has been used as a reagent in organic synthesis, as a reactant in catalytic hydrogenation reactions, and as a starting material for the synthesis of other organic compounds. 4-F2MMP has also been used as a model compound for studying the structure and reactivity of other organic compounds.
Mechanism of Action
The mechanism of action of 4-F2MMP is complex and not completely understood. It is believed that the compound reacts with other organic compounds via a nucleophilic addition reaction. This reaction involves the addition of a nucleophile to a carbon atom, which results in the formation of a new bond. This reaction is believed to be facilitated by the presence of a catalyst, such as a metal ion or an organic base.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-F2MMP are not well understood. However, some studies have suggested that the compound may have mild sedative and anticonvulsant effects. It has also been suggested that 4-F2MMP may have antioxidant properties, which may be beneficial in treating certain diseases.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-F2MMP in lab experiments is its relatively low toxicity and high reactivity. This makes it a safe and effective reagent for use in organic synthesis. However, there are some limitations to using 4-F2MMP in lab experiments. For example, the compound is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, 4-F2MMP can be difficult to purify due to its low boiling point and the presence of impurities.
Future Directions
There are several potential future directions for 4-F2MMP research. One potential area of research is the development of new synthetic methods for the production of 4-F2MMP. Another potential area of research is the study of the biochemical and physiological effects of 4-F2MMP. Finally, researchers could investigate the potential therapeutic applications of 4-F2MMP, such as its potential antioxidant properties.
Synthesis Methods
4-F2MMP is synthesized through a three-step process. The first step involves the reaction of 4-fluoro-2-methylphenol with propene in the presence of a catalyst. The second step is the hydrogenation of the resulting product to form the desired compound. The third and final step is the removal of the catalyst and the purification of the 4-F2MMP.
properties
IUPAC Name |
4-fluoro-2-methyl-1-(2-methylprop-2-enyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F/c1-8(2)6-10-4-5-11(12)7-9(10)3/h4-5,7H,1,6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKNIPIAGWZRSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CC(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluoro-2-methylphenyl)-2-methyl-1-propene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B6329383.png)
![2-[2-(Difluoromethyl)phenyl]acetonitrile](/img/structure/B6329391.png)
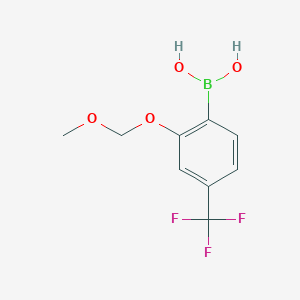
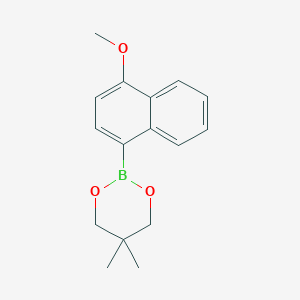
![1-[(2-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6329419.png)
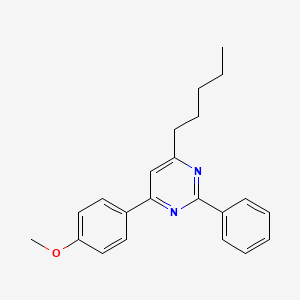


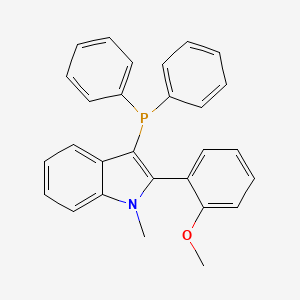


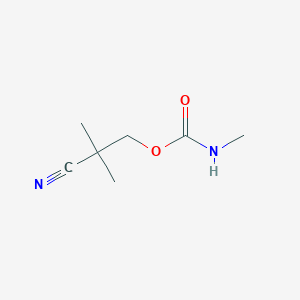
![(11bR)-2,6-Bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%, (99% ee)](/img/structure/B6329482.png)
